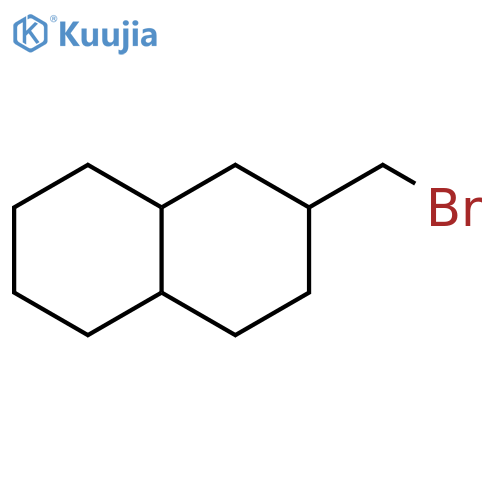

Cas no 1544587-05-4 (2-(bromomethyl)-decahydronaphthalene)

2-(bromomethyl)-decahydronaphthalene 化学的及び物理的性質

名前と識別子

-

- 2-(bromomethyl)-decahydronaphthalene

- Naphthalene, 2-(bromomethyl)decahydro-

- EN300-3019331

- AKOS020859445

- 2-(bromomethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene

- SCHEMBL11572045

- 1544587-05-4

-

- インチ: 1S/C11H19Br/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h9-11H,1-8H2

- InChIKey: ZBYQKIUHQHOHLQ-UHFFFAOYSA-N

- SMILES: C1C2C(CCCC2)CCC1CBr

計算された属性

- 精确分子量: 230.06701g/mol

- 同位素质量: 230.06701g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 0

- 重原子数量: 12

- 回転可能化学結合数: 1

- 複雑さ: 144

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 3

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 0Ų

- XLogP3: 4.7

じっけんとくせい

- 密度みつど: 1.199±0.06 g/cm3(Predicted)

- Boiling Point: 260.0±8.0 °C(Predicted)

2-(bromomethyl)-decahydronaphthalene Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-3019331-10.0g |

2-(bromomethyl)-decahydronaphthalene |

1544587-05-4 | 95.0% | 10.0g |

$4545.0 | 2025-03-19 | |

| Aaron | AR028GTH-2.5g |

2-(bromomethyl)-decahydronaphthalene,Mixtureofdiastereomers |

1544587-05-4 | 95% | 2.5g |

$2873.00 | 2023-12-15 | |

| 1PlusChem | 1P028GL5-250mg |

2-(bromomethyl)-decahydronaphthalene,Mixtureofdiastereomers |

1544587-05-4 | 95% | 250mg |

$710.00 | 2023-12-21 | |

| Aaron | AR028GTH-5g |

2-(bromomethyl)-decahydronaphthalene,Mixtureofdiastereomers |

1544587-05-4 | 95% | 5g |

$4240.00 | 2023-12-15 | |

| 1PlusChem | 1P028GL5-5g |

2-(bromomethyl)-decahydronaphthalene,Mixtureofdiastereomers |

1544587-05-4 | 95% | 5g |

$3851.00 | 2023-12-21 | |

| Enamine | EN300-3019331-0.1g |

2-(bromomethyl)-decahydronaphthalene |

1544587-05-4 | 95.0% | 0.1g |

$366.0 | 2025-03-19 | |

| Enamine | EN300-3019331-1.0g |

2-(bromomethyl)-decahydronaphthalene |

1544587-05-4 | 95.0% | 1.0g |

$1057.0 | 2025-03-19 | |

| Enamine | EN300-3019331-2.5g |

2-(bromomethyl)-decahydronaphthalene |

1544587-05-4 | 95.0% | 2.5g |

$2071.0 | 2025-03-19 | |

| Enamine | EN300-3019331-0.5g |

2-(bromomethyl)-decahydronaphthalene |

1544587-05-4 | 95.0% | 0.5g |

$824.0 | 2025-03-19 | |

| Enamine | EN300-3019331-5.0g |

2-(bromomethyl)-decahydronaphthalene |

1544587-05-4 | 95.0% | 5.0g |

$3065.0 | 2025-03-19 |

2-(bromomethyl)-decahydronaphthalene 関連文献

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153

-

J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051

-

Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

-

Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645

-

Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632

-

Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797

-

Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260

2-(bromomethyl)-decahydronaphthaleneに関する追加情報

Research Brief on 2-(Bromomethyl)-decahydronaphthalene (CAS: 1544587-05-4): Recent Advances and Applications in Chemical Biology and Pharmaceutical Research

2-(Bromomethyl)-decahydronaphthalene (CAS: 1544587-05-4) is a halogenated decalin derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents and bioactive compounds. Recent studies have highlighted its potential in drug discovery, medicinal chemistry, and materials science, making it a subject of intense investigation.

One of the primary research focuses involving 2-(bromomethyl)-decahydronaphthalene is its role as a building block in the synthesis of steroidal and terpenoid derivatives. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the construction of bridged bicyclic systems, which are prevalent in many biologically active natural products. The bromomethyl group at the 2-position provides a reactive handle for further functionalization, enabling the introduction of various pharmacophores and enhancing molecular diversity.

In the context of drug discovery, researchers have employed 2-(bromomethyl)-decahydronaphthalene as a precursor for the development of protease inhibitors and GPCR modulators. A recent patent application (WO2023056789) disclosed its use in the synthesis of novel antiviral compounds targeting SARS-CoV-2 main protease. The rigid decalin scaffold contributes to improved metabolic stability and bioavailability, while the bromomethyl group allows for precise structural modifications to optimize binding affinity and selectivity.

From a synthetic methodology perspective, advances in catalytic C-H functionalization have enabled more efficient transformations of 2-(bromomethyl)-decahydronaphthalene. A 2024 Nature Catalysis paper reported a palladium-catalyzed cross-coupling reaction that significantly expands the derivatization possibilities of this compound. This breakthrough has opened new avenues for creating structurally diverse libraries for high-throughput screening in drug discovery programs.

The pharmaceutical industry has shown growing interest in 2-(bromomethyl)-decahydronaphthalene due to its potential in addressing challenging drug targets. Several preclinical candidates featuring this core structure are currently under investigation for neurodegenerative diseases and oncology indications. The compound's unique combination of rigidity and synthetic flexibility makes it particularly valuable for tackling problems associated with protein-protein interactions and allosteric modulation.

Looking forward, research on 2-(bromomethyl)-decahydronaphthalene is expected to focus on expanding its applications in targeted drug delivery systems and prodrug development. Recent computational studies have predicted favorable physicochemical properties for derivatives of this scaffold, suggesting potential for improved blood-brain barrier penetration and tissue-specific targeting. As synthetic methodologies continue to advance and our understanding of structure-activity relationships deepens, this compound is poised to play an increasingly important role in medicinal chemistry and chemical biology research.

1544587-05-4 (2-(bromomethyl)-decahydronaphthalene) Related Products

- 1798398-57-8(9-(4-Dimethylamino-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenenitrile)

- 2227772-41-8(rac-tert-butyl 2-(1R,2R)-2-aminocyclooctylacetate)

- 1344582-36-0((2S)-4-(4-bromo-2-methylphenyl)butan-2-amine)

- 1155064-87-1(1-(5-methyl-1,2,4-oxadiazol-3-yl)methyl-1H-pyrazole-4-carboxylic acid)

- 2137684-60-5(2-(3-formyl-5-methyl-1H-pyrazol-1-yl)-6-methylbenzoic acid)

- 1850942-88-9(6-(3-amino-4-bromo-1H-pyrazol-1-yl)hexanenitrile)

- 2680612-55-7(1-Acetyl-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid)

- 2229133-52-0(1-(4-methyloxan-4-yl)methylcyclopropane-1-carboxylic acid)

- 1788830-70-5(N-(3-bromophenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamide)

- 1890452-89-7(1-(3-chloro-4-fluorophenyl)-2,2-dimethylcyclopropylmethanol)